molecular formula C8H8Cl2FNO B1532832 2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride CAS No. 2044722-86-1

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride

Cat. No.: B1532832
CAS No.: 2044722-86-1
M. Wt: 224.06 g/mol
InChI Key: YYMKXNCXOFRIRF-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2FNO and its molecular weight is 224.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorinated Compounds in Drug Discovery

Fluorinated compounds have attracted considerable interest in drug discovery due to the unique effects of fluorine atoms when incorporated into molecules. The synthesis, properties, and reactivity of many substituted and thermally stable phenylsulfur trifluorides, specifically as deoxofluorinating agents, have been explored. These agents, including crystalline solids with surprisingly high stability upon contact with water, have shown superior utility compared to current reagents for the fluorination of alcohols, aldehydes, and ketones, offering a broad application in medicinal chemistry and organic synthesis (Umemoto et al., 2010).

Fluorinated Amino Acids in Protein Engineering

The study of noncanonical amino acids, such as fluorinated amino acids, has been pivotal in improving the structural, biological, and pharmacological properties of peptides and proteins. Research on the physicochemical properties of fluorinated amino acids using quantum mechanics (QM) and molecular dynamics (MD) has expanded understanding of their behavior in protein environments. This insight is crucial for exploiting the full potential of fluorine's unique properties in protein engineering (Samsonov et al., 2009).

Fluorine in Organic and Medicinal Chemistry

Fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, indicating the role of fluorine in enhancing the properties of organic molecules. These reagents have been used in Vilsmeier-type acylations and in the synthesis of fluorinated pyrazoles, highlighting the versatility of fluorine in organic synthesis and its significance in the development of compounds with potential applications in medicinal and agricultural chemistry (Schmitt et al., 2017).

Properties

IUPAC Name

2-amino-1-(2-chloro-4-fluorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO.ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;/h1-3H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMKXNCXOFRIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.